

synthesis and characterization of 1-Fluoro-4-methylchrysene

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Compound of Interest

Compound Name: 1-Fluoro-4-methylchrysene

Cat. No.: B15290130

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An in-depth search for the synthesis and characterization of **1-Fluoro-4-methylchrysene** reveals limited publicly available data. While the compound is listed in chemical databases, detailed experimental protocols and comprehensive characterization data are not readily found in the provided search results. A key reference, Hecht, Loy, Mazzaresse, and Hoffmann in the Journal of Medicinal Chemistry (1978, vol. 21, #1, pp. 38-44), is cited as a source for a synthetic route, but the full text and its specific experimental details were not accessible in the search.

This guide, therefore, provides a general overview based on available information and established chemical principles for the synthesis and characterization of analogous polycyclic aromatic hydrocarbons (PAHs). The experimental protocols and detailed characterization data are presented as a template for researchers to follow and populate upon successful synthesis and analysis.

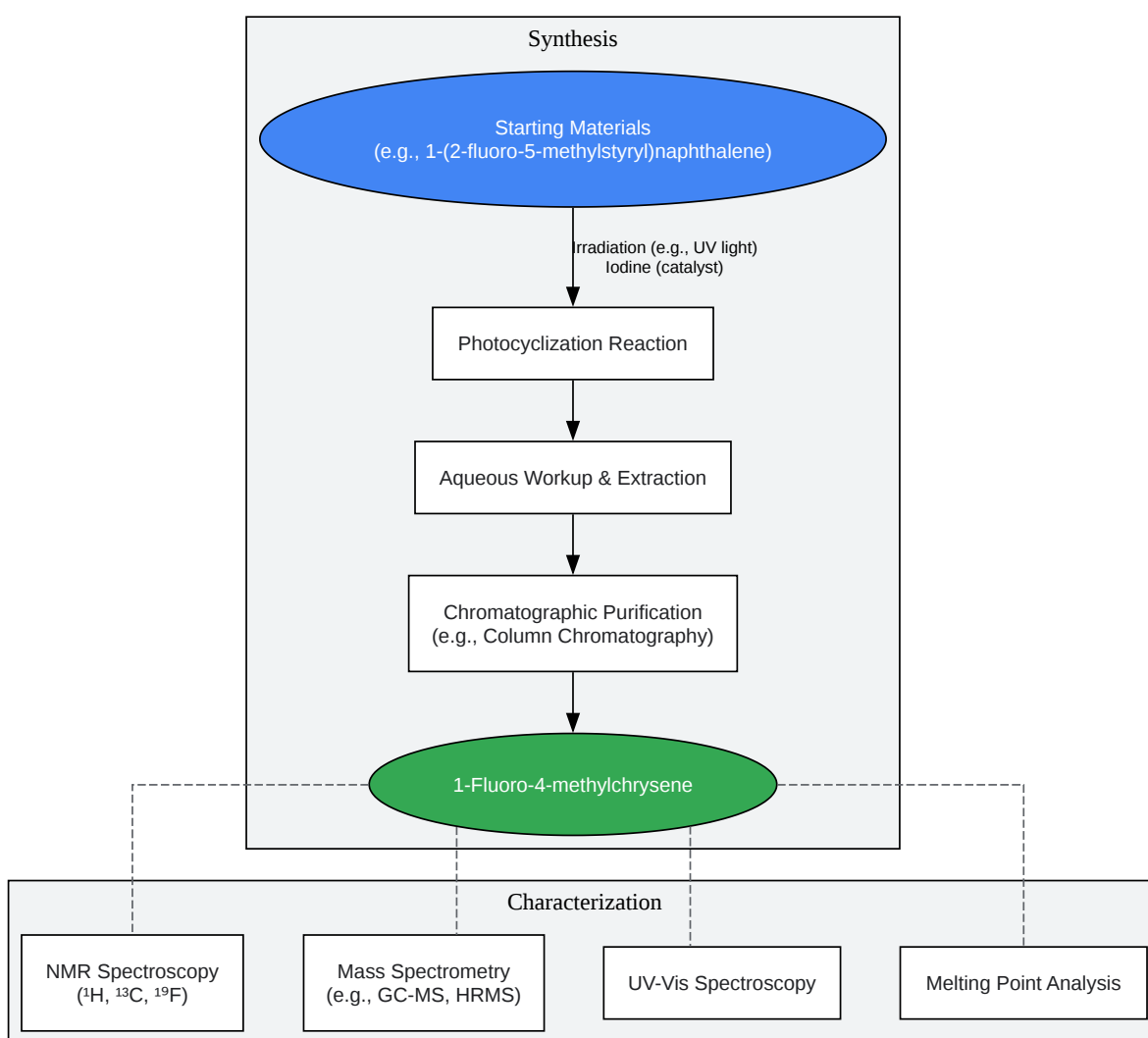
Physicochemical Properties

A summary of the available physical and chemical properties for **1-Fluoro-4-methylchrysene** is presented below.^[1]

Property	Value
Molecular Formula	C ₁₉ H ₁₃ F
Molecular Weight	260.30500 g/mol
Exact Mass	260.10000
Density	1.226 g/cm ³
Boiling Point	452.3°C at 760 mmHg
Flash Point	199.4°C
LogP	5.59370
Index of Refraction	1.728
CAS Number	61738-08-7

Proposed Synthesis Workflow

The synthesis of **1-Fluoro-4-methylchrysene** would likely involve a multi-step process, culminating in the formation of the chrysene core. A plausible synthetic route, based on common methodologies for PAH synthesis, is the photocyclization of a stilbene-like precursor. The workflow for such a synthesis and subsequent characterization is depicted below.



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Caption: Proposed workflow for the synthesis and characterization of **1-Fluoro-4-methylchrysene**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **1-Fluoro-4-methylchrysene**. These should be adapted and optimized based on specific laboratory conditions and findings.

Synthesis: Photocyclization of 1-(2-fluoro-5-methylstyryl)naphthalene

- **Reaction Setup:** In a quartz reaction vessel, dissolve 1-(2-fluoro-5-methylstyryl)naphthalene in a suitable solvent (e.g., cyclohexane or benzene) to a concentration of approximately 0.01 M.
- **Deoxygenation:** Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.
- **Photocyclization:** Add a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp while maintaining vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient).

- Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield pure **1-Fluoro-4-methylchrysene**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the sample into a mass spectrometer (e.g., via a GC-MS or direct infusion for HRMS).
 - Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
 - For High-Resolution Mass Spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
- UV-Visible (UV-Vis) Spectroscopy:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or methanol).
 - Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) to determine the electronic transitions.
- Melting Point (MP) Analysis:
 - Place a small amount of the crystalline solid in a capillary tube.
 - Determine the melting point range using a calibrated melting point apparatus.

Characterization Data (Hypothetical)

The following tables are templates for the expected characterization data for **1-Fluoro-4-methylchrysene**.

¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Expected Aromatic Protons				
Expected Methyl Protons				

¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
Expected Aromatic Carbons	
Expected Methyl Carbon	

Mass Spectrometry Data

Technique	Ionization Mode	m/z	Relative Intensity	Assignment
GC-MS	EI	Expected M ⁺	[M] ⁺	
HRMS	ESI	Expected [M+H] ⁺	[C ₁₉ H ₁₄ F] ⁺	

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References

- 1. 1-Fluoro-4-methylchrysene | CAS#:61738-08-7 | Chemsrsc [chemsrc.com]
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